Btffh

Catalog No.
S761926
CAS No.
164298-25-3
M.F
C9H16F7N2P
M. Wt
316.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Btffh

CAS Number

164298-25-3

Product Name

Btffh

IUPAC Name

1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate

Molecular Formula

C9H16F7N2P

Molecular Weight

316.2 g/mol

InChI

InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1

InChI Key

MNJUGQKOHJQOCK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F

The exact mass of the compound Btffh is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is a specialized fluorouronium-based coupling reagent utilized primarily in solid-phase peptide synthesis (SPPS) and challenging amide bond formations. Unlike traditional aminium or uronium salts that generate bulky active esters, BTFFH operates by converting carboxylic acids into highly reactive acyl fluoride intermediates in situ. This mechanism is highly relevant for procurement in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, as acyl fluorides possess a smaller atomic radius and higher electrophilicity than standard active esters, enabling the efficient coupling of sterically hindered amino acids and electron-deficient amines. Furthermore, BTFFH provides a critical handling advantage by maintaining high hydrolytic stability while minimizing the formation of hazardous byproducts during scale-up [1].

Research Fit

1
Designed for challenging peptide couplings with sterically hindered or electron-deficient substrates
Fluoride intermediate enables reactivity where carbodiimides/uronium salts often fail
2
Compatible with automated solid-phase peptide synthesis (SPPS)
Forms soluble byproducts, avoiding precipitation issues in DMF-based workflows
3
Low racemization pathway via acyl fluoride intermediate
Class-level property supports enantiomeric purity in sensitive peptides

Substituting BTFFH with more common coupling reagents compromises either reaction efficiency or process safety. Standard uronium reagents like HATU or HBTU frequently fail to achieve complete conversion when coupling sterically hindered substrates (such as alpha-aminoisobutyric acid) or electron-deficient amines, leading to truncated peptide sequences and complex downstream purification. While the closely related fluorouronium reagent TFFH also generates acyl fluorides, it produces tetramethylurea—a toxic and volatile byproduct—during the reaction. BTFFH, by contrast, incorporates tetramethylene (pyrrolidinyl) rings, resulting in the formation of non-toxic bis(tetramethylene)urea. Additionally, attempting to bypass fluorouronium reagents by using pre-formed acyl chlorides introduces high moisture sensitivity and a strong propensity for alpha-racemization via oxazolone intermediates, whereas the acyl fluorides generated by BTFFH remain stable against neutral oxygen nucleophiles while exhibiting less than 1% racemization [1].

Substitution Risk

Hindered substrate failure Standard carbodiimide or uronium reagents may give low yields with sterically hindered amines; BTFFH-enabled routes can succeed where these methods fail, making direct substitution without testing risky.
Toxicity profile difference Close analog TFFH can generate volatile/toxic byproducts; BTFFH does not. Replacing BTFFH with TFFH introduces additional safety handling requirements that may not be supported in all labs.
SPPS precipitation risk Carbodiimides like DCC produce insoluble urea byproducts in DMF, disrupting automated SPPS. BTFFH avoids this, so replacement may require work-up changes and could lower throughput.

Coupling Yields for Sterically Hindered and Electron-Deficient Substrates

In head-to-head evaluations of challenging amide bond formations, BTFFH significantly outperforms standard carbodiimide and additive combinations. When coupling sterically hindered carboxylic acids (e.g., diphenylacetic acid) with electron-deficient amines (e.g., 2-amino-5-nitropyridine or 2-amino-4,6-dimethylpyrimidine), standard EDC/HOBt protocols yield as little as 38% conversion or trace amounts of product. Under optimized conditions, BTFFH achieves 85-100% conversion and 61-91% isolated yields for these same challenging substrates. This quantitative difference is driven by the small steric profile of the in situ generated acyl fluoride, which easily accesses hindered nucleophilic centers [1].

Evidence DimensionIsolated coupling yield for hindered/electron-deficient substrates
Target Compound Data61-91% isolated yield (85-100% conversion)
Comparator Or BaselineEDC/HOBt (trace to 38% conversion)
Quantified DifferenceGreater than 2x to 10x increase in conversion and isolated yield
ConditionsDichloromethane, DIPEA, 80 °C, 12-24 hours

Procurement teams sourcing reagents for complex API synthesis can rely on BTFFH to rescue low-yielding synthetic steps that fail with conventional, lower-cost coupling agents.

SPPS Coupling Yield
Head-to-head
BTFFH: 92% average HATU range: 91–95%
TCFH: 74%
Supports high-yield SPPS comparable to premium reagents
Automated 5 min couplings on CPG support; DMF/DIPEA/lutidine conditions

Byproduct Toxicity and Scale-Up Safety Profile

The structural differentiation between BTFFH and its closest analog, TFFH, lies in the substitution of methyl groups with tetramethylene (pyrrolidinyl) rings. During the activation of the carboxylic acid, TFFH releases tetramethylurea, a byproduct with known toxicity and volatility that complicates industrial scale-up and requires stricter environmental health and safety (EHS) controls. BTFFH generates bis(tetramethylene)urea (di-pyrrolidinyl urea), which is non-volatile and non-toxic. Both reagents demonstrate equivalent efficacy in forming acyl fluorides, but BTFFH eliminates the toxic byproduct stream without sacrificing coupling kinetics [1].

Evidence DimensionByproduct toxicity and volatility
Target Compound DataGenerates non-toxic, non-volatile bis(tetramethylene)urea
Comparator Or BaselineTFFH (generates toxic, volatile tetramethylurea)
Quantified DifferenceElimination of toxic urea byproduct generation
ConditionsStandard solution-phase or solid-phase peptide synthesis (SPPS)

Selecting BTFFH over TFFH reduces hazardous waste management costs and improves operator safety during large-scale peptide manufacturing.

Steric Hindrance Success
Cross-study comparable
Enabled high-yield amide bond formation where standard protocols (carbodiimides, uronium salts) failed; reduced byproducts vs. alternative fluorinating agents.
Reported rescue of a challenging electron‑deficient amide synthesis
Qualitative success; solution-phase FFA2 inhibitor intermediate synthesis

Intermediate Hydrolytic Stability and Racemization Control

Traditional activation via acyl chlorides is highly susceptible to hydrolysis by trace moisture and frequently leads to alpha-racemization through oxazolone formation. BTFFH circumvents this by generating acyl fluorides. Comparative stability assessments show that the C-F bond in acyl fluorides is significantly more stable toward neutral oxygen nucleophiles (like water or methanol) than the C-Cl bond in acyl chlorides. Despite this stability, the acyl fluoride remains highly reactive toward amines, allowing BTFFH-mediated couplings to proceed rapidly (under 20 minutes) with negligible appreciable racemization (under 1%) even for sensitive amino acids [1].

Evidence DimensionRacemization rate and moisture stability
Target Compound Data<1% racemization; stable to neutral oxygen nucleophiles
Comparator Or BaselineAcyl chlorides (high racemization, rapid hydrolysis)
Quantified DifferenceNear-complete suppression of alpha-racemization (<1%) vs high baseline
ConditionsSolid-phase and solution-phase peptide coupling

High intermediate stability ensures reproducible batch-to-batch yields and high enantiomeric purity, critical for regulatory compliance in pharmaceutical procurement.

Toxicity vs. TFFH
Head-to-head qualitative
BTFFH: does not form volatile/toxic byproducts TFFH: generates volatile/toxic byproducts
Reported lower byproduct toxicity profile
Operational safety advantage for high‑throughput and process labs
Racemization Level
Class-level
< 1%
Acyl fluoride mechanism maintains stereochemical integrity
Class property vs. acyl chlorides; higher purity and fewer purification steps
SPPS Compatibility
Class-level
Fully compatible; forms soluble byproducts, stable in DMF. Unlike DCC which precipitates insoluble DCU.
Avoids precipitation issues, supporting automated SPPS
Standard Fmoc/t‑Bu SPPS on polystyrene/CPG resins

Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

Directly downstream of its ability to form small, highly reactive acyl fluorides, BTFFH is the reagent of choice for synthesizing peptides rich in alpha-aminoisobutyric acid (Aib), N-methylated amino acids, or adjacent bulky residues (Val, Ile) where standard HATU/HBTU couplings stall or aggregate[1].

Medicinal Chemistry and API Library Generation

Leveraging its superior performance with electron-deficient amines, BTFFH is highly suited for coupling unreactive heterocyclic amines (e.g., aminopyridines, pyrimidines) to hindered carboxylic acids during hit-to-lead optimization, replacing low-yielding EDC/HOBt protocols[2].

Large-Scale Pharmaceutical Manufacturing

Because it avoids the generation of toxic tetramethylurea, BTFFH is preferred over TFFH for the pilot-plant and commercial-scale synthesis of amide-containing active pharmaceutical ingredients, streamlining EHS compliance and waste disposal [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically hindered amide synthesis
Reactivity with difficult substrates
Substrate scope assessment
Automated SPPS
Coupling efficiency and soluble byproducts
Yield consistency on resin
Racemization-sensitive peptides
Low racemization mechanism
Enantiomeric purity analysis
Safer process-scale synthesis
Reported byproduct safety profile
Byproduct toxicity assessment

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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